5-Tert-butyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Tert-butyl-1,3,4-oxadiazol-2-amine is an organic compound with the molecular formula C6H11N3O. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of tert-butyl hydrazine with a suitable carboxylic acid derivative under dehydrating conditions. For example, the reaction of tert-butyl hydrazine with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives.
Scientific Research Applications
5-Tert-butyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a building block in drug discovery.
Materials Science: It is used in the development of novel materials with unique properties, such as high thermal stability and conductivity.
Chemistry: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with receptor sites contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-oxadiazol-3-amine
- 1-Butyl-1H-tetrazol-5-amine
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Uniqueness
5-Tert-butyl-1,3,4-oxadiazol-2-amine is unique due to its tert-butyl group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other oxadiazoles and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-tert-butyl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONCYNYJYMAVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538863 | |
Record name | 5-tert-Butyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69741-92-0 | |
Record name | 5-tert-Butyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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